2-Chloro-5-iodo-3-methylthiophene

Organic Synthesis Medicinal Chemistry Materials Science

Researchers aiming for sequential, chemoselective functionalization of 3-methylthiophene often face unwanted side reactions due to similar C-X bond reactivities in dibromo analogs. 2-Chloro-5-iodo-3-methylthiophene solves this via its orthogonal C-I and C-Cl bonds, enabling precise, stepwise cross-coupling. - Enables high-yield sequential Suzuki-Miyaura couplings for asymmetric biaryl synthesis. - Ideal building block for regioregular conjugated polymers with fine-tuned optoelectronic properties. - Supplied with consistent quality to support reproducible synthetic routes from R&D to scale-up.

Molecular Formula C5H4ClIS
Molecular Weight 258.51 g/mol
Cat. No. B12274617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodo-3-methylthiophene
Molecular FormulaC5H4ClIS
Molecular Weight258.51 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)I)Cl
InChIInChI=1S/C5H4ClIS/c1-3-2-4(7)8-5(3)6/h2H,1H3
InChIKeyMTEODKIZYFJEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodo-3-methylthiophene Overview


2-Chloro-5-iodo-3-methylthiophene (CAS 1450592-72-9) is a heteroaromatic dihalide featuring a 3-methylthiophene core substituted with chlorine at the 2-position and iodine at the 5-position . Its predicted density is 2.000±0.06 g/cm³, and its predicted boiling point is 229.7±35.0 °C . The compound is utilized as a key intermediate in medicinal chemistry and materials science, primarily for orthogonal palladium-catalyzed cross-coupling reactions that exploit the differential reactivity of the C–I and C–Cl bonds .

1 Orthogonal cross-coupling handle
Iodo site reacts first; chloro site reserved for sequential coupling
2 Medicinal chemistry intermediate
Enables stepwise functionalization for SAR library synthesis
3 Materials science building block
Supports regioregular oligothiophene and conjugated polymer assembly

2-Chloro-5-iodo-3-methylthiophene: Irreplaceable Reactivity


Substituting 2-chloro-5-iodo-3-methylthiophene with a structurally similar 3-methylthiophene dihalide—such as 2,5-dibromo-3-methylthiophene or 2-bromo-5-iodo-3-methylthiophene—introduces uncontrolled changes in both reactivity and physical properties. The iodine substituent is far more reactive toward oxidative addition in cross-coupling than bromine, while the chlorine substituent is significantly less reactive than bromine . This orthogonal reactivity difference is crucial for chemoselective sequential functionalization; a dibromo analog cannot achieve the same degree of selective activation because both bromine atoms possess comparable reactivity, leading to unwanted side reactions and lower yields [1]. Furthermore, the larger molar mass and higher density of 2-chloro-5-iodo-3-methylthiophene compared to its dibromo counterpart directly impact solvent selection, purification protocols, and scalable manufacturing economics.

Target Compound
Dibromo Analog
Oxidative Addition
C–I ≫ C–Cl (orthogonal)Sequential coupling predictable
C–Br ≈ C–Br (similar)Mixtures of mono/di-coupled products
Density (predicted)
2.000±0.06 g/cm³
1.865±0.06 g/cm³~7% lower; alters mass transfer and scale-up footprint
Commercial Purity
98% minimum
95–97% typicalImpurity variance may shift coupling stoichiometry

2-Chloro-5-iodo-3-methylthiophene: Key Differentiators


Orthogonal Cross-Coupling Selectivity

2-Chloro-5-iodo-3-methylthiophene possesses two halogens with dramatically different oxidative addition rates in palladium-catalyzed cross-coupling reactions. The C–I bond is orders of magnitude more reactive than the C–Cl bond, enabling highly chemoselective sequential functionalization . In contrast, 2,5-dibromo-3-methylthiophene contains two C–Br bonds with similar reactivity, which often leads to mixtures of mono- and di-coupled products and requires stringent control of stoichiometry and reaction conditions [1].

Orthogonal Selectivity
Class-level inference
C–I > C–Cl
vs. C–Br ≈ C–Br for dibromo analog
Supports chemoselective sequential coupling workflow
Predictable stepwise functionalization; dibromo analog may yield mixtures
Organic Synthesis Medicinal Chemistry Materials Science

Physical Property Impact on Scale-Up

The molecular weight of 2-chloro-5-iodo-3-methylthiophene is 258.51 g/mol, and its predicted density is 2.000±0.06 g/cm³ . For comparison, 2,5-dibromo-3-methylthiophene has a molecular weight of 257.98 g/mol and a density of 1.865±0.06 g/cm³ (predicted) . While the molecular weights are nearly identical, the significantly higher density of the chloro-iodo compound affects solvent partition behavior, storage volume requirements, and the energy input needed for stirring and mixing during large-scale reactions.

Density Difference
Predicted data
~7% higher density
Target: 2.000±0.06 vs. dibromo: 1.865±0.06 g/cm³
Impacts solvent partition, storage volume, and mixing energy at scale
Predicted from ACD/Labs Percepta Platform; verify experimentally for pilot-plant campaigns
Process Chemistry Large-Scale Synthesis Material Properties

Purity Benchmarking for Reproducible Couplings

Commercially available 2-chloro-5-iodo-3-methylthiophene is supplied with a guaranteed purity of 98% . In contrast, the more widely used 2,5-dibromo-3-methylthiophene is commonly offered at 95-97% purity [1]. The presence of even trace amounts of dehalogenated impurities can significantly alter the effective stoichiometry of palladium-catalyzed couplings, leading to batch-to-batch variability in yield and product profiles [2].

Purity Specification
Vendor data
98% minimum
vs. 95–97% for widely used dibromo analog
Higher baseline purity reduces stoichiometry drift in coupling
Dehalogenated impurities may cause batch variability; review vendor CoA
Quality Control Reproducibility Cross-Coupling

2-Chloro-5-iodo-3-methylthiophene: Optimal Use Cases


Asymmetric Diarylthiophene Synthesis

2-Chloro-5-iodo-3-methylthiophene is the ideal starting material for preparing non-symmetric 2,5-diaryl-3-methylthiophenes. The iodo substituent undergoes facile Suzuki-Miyaura coupling with a first aryl boronic acid under mild conditions, leaving the chloro substituent intact. Subsequent coupling of the chloro substituent with a second, distinct aryl boronic acid—often requiring a more active catalyst system—provides access to a diverse library of asymmetrical biaryl thiophenes for structure-activity relationship (SAR) studies [1].

Regioregular Conjugated Polymer Synthesis

The orthogonal reactivity of 2-chloro-5-iodo-3-methylthiophene makes it a valuable monomer for the synthesis of regioregular oligothiophenes and conjugated polymers via iterative cross-coupling strategies. The ability to sequentially introduce different aromatic or heteroaromatic units at the 2- and 5-positions allows for fine-tuning of electronic properties, such as HOMO-LUMO gaps and charge carrier mobility, which are critical parameters in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2].

Late-Stage Pharmaceutical Functionalization

In medicinal chemistry, 2-chloro-5-iodo-3-methylthiophene serves as a versatile late-stage intermediate. The iodine atom provides a reactive handle for introducing a complex fragment (e.g., a heterocycle, a biaryl, or an alkyne) early in a synthetic sequence, while the chlorine atom can be reserved for diversification in the final steps of lead optimization, enabling the rapid exploration of chemical space around a promising core scaffold .

Application
Selection Property
Validation Focus
Asymmetric diarylthiophene synthesis
Orthogonal C–I / C–Cl reactivity
Sequential coupling yields and intermediate stability
Regioregular conjugated polymer synthesis
Iterative cross-coupling compatibility
Regioregularity and electronic property tuning
Late-stage pharmaceutical functionalization
Reserved chloro handle for final diversification
Late-stage coupling efficiency and scaffold scope

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